1-(Dimethoxymethyl)-3-iodobenzene
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Overview
Description
3-IODOBENZALDEHYDE DIMETHYL ACETAL is an organic compound with the molecular formula C9H11IO2. It is a derivative of benzaldehyde, where the aldehyde group is protected as a dimethyl acetal and an iodine atom is substituted at the meta position of the benzene ring. This compound is used in various chemical syntheses and research applications due to its unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-IODOBENZALDEHYDE DIMETHYL ACETAL can be synthesized through the acetalization of 3-iodobenzaldehyde with methanol in the presence of an acid catalyst. The reaction typically involves the following steps:
Protonation of the carbonyl group: The carbonyl group of 3-iodobenzaldehyde is protonated by the acid catalyst, making it more electrophilic.
Nucleophilic attack by methanol: Methanol acts as a nucleophile and attacks the protonated carbonyl group, forming a hemiacetal intermediate.
Formation of the acetal: The hemiacetal intermediate undergoes further reaction with another molecule of methanol, resulting in the formation of 3-IODOBENZALDEHYDE DIMETHYL ACETAL and the elimination of water
Industrial Production Methods
In industrial settings, the acetalization process can be optimized by using excess methanol and a dehydrating agent to drive the equilibrium towards the formation of the acetal. Common dehydrating agents include trimethyl orthoformate, which reacts with water to form methyl formate and methanol, thus removing water from the reaction mixture .
Chemical Reactions Analysis
Types of Reactions
3-IODOBENZALDEHYDE DIMETHYL ACETAL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-iodobenzoic acid.
Reduction: Reduction reactions can convert the acetal back to the corresponding alcohol or aldehyde.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used in the presence of a suitable solvent
Major Products
Oxidation: 3-iodobenzoic acid.
Reduction: 3-iodobenzyl alcohol or 3-iodobenzaldehyde.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used
Scientific Research Applications
3-IODOBENZALDEHYDE DIMETHYL ACETAL is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and as a protecting group for aldehydes.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: It is employed in the development of pharmaceuticals and as a precursor for bioactive compounds.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science
Mechanism of Action
The mechanism of action of 3-IODOBENZALDEHYDE DIMETHYL ACETAL involves the formation of a stable acetal protecting group, which prevents the aldehyde from undergoing unwanted reactions. The acetal can be selectively deprotected under acidic conditions to regenerate the aldehyde, allowing for controlled chemical transformations.
Comparison with Similar Compounds
3-IODOBENZALDEHYDE DIMETHYL ACETAL can be compared with other similar compounds, such as:
4-IODOBENZALDEHYDE DIMETHYL ACETAL: Similar structure but with the iodine atom at the para position.
2-IODOBENZALDEHYDE DIMETHYL ACETAL: Similar structure but with the iodine atom at the ortho position.
3-BROMOBENZALDEHYDE DIMETHYL ACETAL: Similar structure but with a bromine atom instead of iodine
These compounds share similar reactivity patterns but differ in their steric and electronic properties, which can influence their behavior in chemical reactions.
Properties
CAS No. |
99405-04-6 |
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Molecular Formula |
C9H11IO2 |
Molecular Weight |
278.09 g/mol |
IUPAC Name |
1-(dimethoxymethyl)-3-iodobenzene |
InChI |
InChI=1S/C9H11IO2/c1-11-9(12-2)7-4-3-5-8(10)6-7/h3-6,9H,1-2H3 |
InChI Key |
JYFNSJPMDOMOHV-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CC(=CC=C1)I)OC |
Origin of Product |
United States |
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